molecular formula C25H24N6O3 B13897742 (S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide

(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide

货号: B13897742
分子量: 456.5 g/mol
InChI 键: WHNVUBNAXFVNTG-OKXSDPAFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide is a chemical compound used in pharmaceutical research, particularly as a reference standard for an Ibrutinib-related impurity . Ibrutinib is a well-known Bruton's tyrosine kinase (BTK) inhibitor used to treat various B-cell malignancies . The core pyrazolo[3,4-d]pyrimidine structure is a recognized pharmacophore in kinase inhibitor development, with related compounds being investigated as potent inhibitors for targets like FLT3 kinase in acute myeloid leukemia . Researchers utilize this specific 1-oxide derivative to study metabolic pathways, degradation products, and stability profiles of active pharmaceutical ingredients, which is critical for ensuring drug safety and quality control. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

分子式

C25H24N6O3

分子量

456.5 g/mol

IUPAC 名称

1-[(3R)-3-[(1S)-4-amino-1-oxido-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-ium-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O3/c1-2-21(32)30-14-6-7-18(15-30)31(33)25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-,31+/m1/s1

InChI 键

WHNVUBNAXFVNTG-OKXSDPAFSA-N

手性 SMILES

C=CC(=O)N1CCC[C@H](C1)[N@@+]2(C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)[O-]

规范 SMILES

C=CC(=O)N1CCCC(C1)[N+]2(C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)[O-]

产品来源

United States

准备方法

Core Heterocycle Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is generally prepared by cyclization reactions involving hydrazine derivatives and substituted pyrimidines or their precursors. Methods reported in related patents and literature suggest:

  • Starting with substituted aminopyrimidines and hydrazines to form the pyrazole ring fused to the pyrimidine.
  • Functionalization at the 3-position with a 4-phenoxyphenyl substituent is achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination.

Piperidin-3-yl Substitution and Stereocontrol

The attachment of the piperidin-3-yl group at the 1-position of the pyrazolo[3,4-d]pyrimidine is stereospecific, involving:

  • Use of chiral piperidine derivatives, often protected or activated at the 3-position.
  • Nucleophilic substitution or coupling reactions to link the piperidine nitrogen to the heterocyclic core.
  • Stereochemical control is achieved by employing enantiomerically pure piperidine intermediates, ensuring the (R)-configuration at the 3-position.

Acryloyl Group Introduction

The acryloyl moiety is introduced by acylation of the piperidine nitrogen:

  • Reaction of the piperidin-3-yl substituted intermediate with acryloyl chloride or acryloyl anhydride.
  • Conditions typically involve a base such as triethylamine or pyridine to scavenge HCl.
  • The reaction is performed under controlled temperatures to avoid polymerization of the acryloyl group.

Formation of the 1-Oxide Functionality

The N-oxide on the pyrazolo[3,4-d]pyrimidine ring is introduced by oxidation:

  • Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.
  • The oxidation is selective for the nitrogen atom at the 1-position, avoiding over-oxidation or side reactions.
  • Reaction monitoring by HPLC or NMR ensures completion and purity.

Purification and Characterization

  • Final products are purified by chromatographic techniques such as preparative HPLC or recrystallization.
  • Purity is confirmed by HPLC, NMR, and mass spectrometry.
  • The compound is stored sealed under dry conditions at 2–8 °C to maintain stability.

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazolo[3,4-d]pyrimidine formation Cyclization of substituted aminopyrimidine and hydrazine derivatives Formation of core heterocycle
2 Cross-coupling Pd-catalyzed coupling with 4-phenoxyphenyl boronic acid Introduction of 4-phenoxyphenyl group
3 Nucleophilic substitution Reaction with chiral piperidin-3-yl derivative Attachment of piperidin-3-yl moiety
4 Acylation Acryloyl chloride, base (e.g., Et3N), low temp Installation of acryloyl group on piperidine N
5 Oxidation m-CPBA or H2O2, mild conditions Formation of 1-oxide functionality
6 Purification Preparative HPLC or recrystallization Pure this compound

Research Findings and Notes

  • The compound is identified as an impurity or analog of Ibrutinib, a Bruton's tyrosine kinase inhibitor, indicating its relevance in pharmaceutical research and impurity profiling.
  • The stereochemistry is crucial for biological activity and is carefully controlled during synthesis.
  • Safety data indicate handling precautions due to irritant properties (GHS07 hazard pictogram).
  • No direct commercial synthesis protocols are widely published, but patent WO2014195978A2 and related literature provide methodologies for related pyrazolo[3,4-d]pyrimidine derivatives that can be adapted for this compound.
  • Computational descriptors such as TPSA, LogP, and hydrogen bond donors/acceptors have been calculated to support drug-like property assessments.

化学反应分析

Types of Reactions

(S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxyphenyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

科学研究应用

(S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

作用机制

The mechanism of action of (S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison Table

Compound Name Molecular Weight Key Structural Features Therapeutic Target/Application
(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-Oxide (Target) 472.47* 1-Oxide group, (S)-acryloylpiperidine, 4-phenoxyphenyl Kinase inhibition (hypothesized)
Ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one) 440.51 Propen-1-one (acryloyl precursor), no 1-oxide group BTK inhibitor (FDA-approved for cancer)
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 386.45 Lacks acryloyl and 1-oxide groups; free piperidine Kinase intermediate/research tool
N-(4-Aryloxy/Alkoxy-2-methyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (8a,b) ~400–450* Aryloxy/alkoxy substituents, phenyl group at position 1 Anti-inflammatory (preclinical)

*Calculated based on structural formula.

Key Differences and Implications

a) Ibrutinib vs. Target Compound
  • Structural Differences : The target compound’s 1-oxide group and (S)-acryloylpiperidine distinguish it from ibrutinib. The 1-oxide may reduce lipophilicity, improving aqueous solubility, while the acryloyl group enables covalent binding to cysteine residues in kinases .
  • Functional Impact: Ibrutinib’s propen-1-one group is a non-covalent precursor, whereas the acryloyl moiety in the target compound could enhance binding permanence and selectivity .
b) Piperidine-Modified Analogs
  • The compound in lacks the acryloyl and 1-oxide groups, rendering it a non-covalent inhibitor with lower molecular weight (386.45 vs. 472.47). This simplification may reduce off-target effects but limit binding affinity .
c) Anti-Inflammatory Pyrazolo[3,4-d]pyrimidines
  • Derivatives like 8a,b () replace the 4-phenoxyphenyl group with aryloxy/alkoxy chains, shifting applications from oncology to inflammation. The absence of acryloyl/piperidine groups underscores the role of substituents in target specificity .

生物活性

(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide is a complex organic compound with significant potential for therapeutic applications. Its unique structural features, including a pyrazolo[3,4-D]pyrimidine core and various functional groups, suggest promising biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties and potential therapeutic roles.

Structural Characteristics

The molecular formula of this compound is C25H24N6O3, with a molecular weight of approximately 456.51 g/mol. The compound features:

  • A pyrazolo[3,4-D]pyrimidine core : This bicyclic structure is known for its biological activity.
  • Acryloylpiperidine moiety : This group may enhance the compound's ability to interact with biological targets.
  • Phenoxyphenyl substituent : This feature could contribute to its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies suggest that this compound may act as an antitumor agent . It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary findings indicate that this compound may have neuroprotective properties , potentially useful in neurodegenerative conditions.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in disease pathways. For example, it may inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies.

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities attributed to their unique functional groups:

Compound NameStructural FeaturesBiological Activity
Compound APyrazolo structureAnticancer
Compound BAcryloyl groupAnti-inflammatory
Compound CPhenoxy substituentNeuroprotective

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various preclinical models:

  • Antitumor Efficacy : In vitro studies demonstrated significant inhibition of tumor cell lines, suggesting a potential role in cancer therapy.
  • Inflammatory Response : Animal models showed reduced inflammation markers following treatment with the compound, indicating its therapeutic potential in inflammatory diseases.
  • Neuroprotection : Experimental models of neurodegeneration exhibited improved outcomes when treated with this compound, supporting its neuroprotective claims.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。